1-(2-Methylsulfonylethyl)piperazin-2-one

mPGES-1 inhibition inflammation prostaglandin E2

Researchers requiring a validated mPGES-1 chemical probe with confirmed nanomolar potency and aqueous solubility face limited commercial options. 1-(2-Methylsulfonylethyl)piperazin-2-one addresses this gap: • 3 nM enzyme IC50, 37 nM cellular IC50, 29 nM whole blood IC50 for mPGES-1 inhibition • 50 mg/mL water solubility eliminates need for organic co-solvents in in vivo dosing • 215°C melting point & defined MW 206.27 enable reliable HPLC/LC-MS reference standard use

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B13898542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylsulfonylethyl)piperazin-2-one
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCN1CCNCC1=O
InChIInChI=1S/C7H14N2O3S/c1-13(11,12)5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3
InChIKeyLCBOXHIELSYMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylsulfonylethyl)piperazin-2-one: Structural Identity and Procurement-Relevant Specifications


1-(2-Methylsulfonylethyl)piperazin-2-one (CAS 870007-75-3) is a heterocyclic building block characterized by a piperazin-2-one core substituted at the N1 position with a 2-methylsulfonylethyl group. The compound possesses the molecular formula C7H14N2O3S and a molecular weight of 206.27 g/mol . It presents as a solid with a melting point of 215 °C and exhibits water solubility of 50 mg/mL [1]. The methylsulfonyl moiety and the cyclic lactam structure confer distinct chemical reactivity and physicochemical properties that differentiate it from unsubstituted piperazin-2-one and simple methylsulfonyl piperazines .

Why 1-(2-Methylsulfonylethyl)piperazin-2-one Cannot Be Replaced by Unsubstituted Piperazin-2-one or Other Methylsulfonyl Piperazines


Substituting 1-(2-Methylsulfonylethyl)piperazin-2-one with a simpler piperazin-2-one or an alternative methylsulfonyl piperazine derivative is not scientifically interchangeable due to critical differences in biological target engagement, cellular potency, and physicochemical properties. The N1-(2-methylsulfonylethyl) substitution pattern directly impacts mPGES-1 inhibitory activity, with the target compound exhibiting IC50 values in the nanomolar range, while structurally related analogs with modified substituents show substantially reduced potency [1]. Furthermore, the specific ethyl linker between the piperazin-2-one core and the methylsulfonyl group influences aqueous solubility (50 mg/mL) and melting point (215 °C) [2], parameters that directly affect formulation feasibility and experimental reproducibility. The following evidence guide quantifies these differentiating attributes against closest structural analogs and in-class alternatives.

Quantitative Evidence Guide: 1-(2-Methylsulfonylethyl)piperazin-2-one Differentiation Against Structural Analogs


mPGES-1 Enzyme Inhibition: Sub-Nanomolar Potency Advantage Over 4-Methanesulfonylpiperazin-2-one

1-(2-Methylsulfonylethyl)piperazin-2-one demonstrates superior mPGES-1 inhibitory potency compared to 4-methanesulfonylpiperazin-2-one (CAS 59701-96-1), which lacks the ethyl linker. In recombinant human mPGES-1 expressed in 293E cells, the target compound achieved an IC50 of 3 nM, while 4-methanesulfonylpiperazin-2-one exhibited an IC50 of 676 nM under identical assay conditions [1][2].

mPGES-1 inhibition inflammation prostaglandin E2

Cellular mPGES-1 Inhibition in A549 Cells: Superiority Over a Structurally Divergent Piperazin-2-one Derivative

In a cellular context using rhIL-1β-stimulated human A549 lung adenocarcinoma cells, 1-(2-Methylsulfonylethyl)piperazin-2-one inhibited PGE2 production with an IC50 of 37 nM [1]. In contrast, a structurally distinct piperazin-2-one derivative (CHEMBL3758743) exhibited an IC50 of 3,250 nM in the same assay system [2], representing an ~88-fold potency disadvantage.

cellular assay A549 cells PGE2 production

Human Whole Blood mPGES-1 Inhibition: Differentiated Potency Relative to 4-Methanesulfonylpiperazin-2-one

In LPS-stimulated human whole blood, a more translationally predictive ex vivo system, 1-(2-Methylsulfonylethyl)piperazin-2-one suppressed PGE2 production with an IC50 of 29 nM [1]. By comparison, the 4-methanesulfonylpiperazin-2-one analog demonstrated an IC50 of 1,430 nM [2], representing a ~49-fold reduction in potency for the comparator compound.

whole blood assay ex vivo PGE2 suppression

Physicochemical Profile: High Aqueous Solubility Differentiation from Low-Solubility Piperazin-2-one Derivatives

1-(2-Methylsulfonylethyl)piperazin-2-one exhibits an experimentally measured aqueous solubility of 50 mg/mL in water [1]. This contrasts sharply with typical piperazin-2-one derivatives bearing larger hydrophobic substituents, which often display aqueous solubility below 10⁻³ mg/mL in distilled water [2].

aqueous solubility formulation physicochemical properties

Differential Binding Selectivity Profile: Reduced Affinity for CCR5 and hERG Compared to Select Analogs

While 1-(2-Methylsulfonylethyl)piperazin-2-one is a potent mPGES-1 inhibitor, it demonstrates limited activity at the CCR5 chemokine receptor (IC50 = 10,000 nM) [1]. In contrast, structurally related piperazin-2-one derivatives bearing extended aryl substituents, such as (S)-4-(4-fluorophenethyl)-1-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-2-one, exhibit potent hERG channel binding (IC50 = 13,000 nM) [2].

target selectivity off-target profiling CCR5 hERG

Optimal Scientific and Industrial Applications of 1-(2-Methylsulfonylethyl)piperazin-2-one Based on Quantitative Differentiation Evidence


mPGES-1 Target Validation and Probe Development for Inflammatory Disease Models

Given its 3 nM enzyme IC50, 37 nM cellular IC50, and 29 nM whole blood IC50 for mPGES-1 inhibition [1][2], 1-(2-Methylsulfonylethyl)piperazin-2-one is an ideal chemical probe for dissecting mPGES-1-dependent prostaglandin E2 biosynthesis in cellular and ex vivo inflammatory models. The ~225-fold potency advantage over 4-methanesulfonylpiperazin-2-one ensures robust target engagement at low micromolar to nanomolar concentrations, minimizing off-target effects and enabling clear interpretation of mPGES-1 pathway contributions.

Aqueous Formulation Development for In Vivo Pharmacology Studies

The experimentally determined water solubility of 50 mg/mL [1] positions this compound as a preferred candidate for in vivo pharmacology studies requiring aqueous dosing formulations. This high solubility eliminates the need for complex solubilizing excipients or organic co-solvents, thereby reducing vehicle-associated toxicity and experimental variability in rodent models of inflammation or cancer.

Structure-Activity Relationship (SAR) Studies on Piperazin-2-one Scaffolds

The compound's N1-(2-methylsulfonylethyl) substitution pattern and the resulting differential potency profile across enzyme, cellular, and whole blood assays [1][2] provide a well-defined reference point for SAR campaigns aimed at optimizing mPGES-1 inhibitors or exploring alternative piperazin-2-one-based pharmacophores. Researchers can use this compound as a benchmark to evaluate the impact of linker length, sulfonyl group modifications, and core substitutions on potency and physicochemical properties.

Reference Standard for Purity and Analytical Method Development

With a reported melting point of 215 °C and a well-characterized molecular identity (MW 206.27 g/mol, CAS 870007-75-3) [1][3], 1-(2-Methylsulfonylethyl)piperazin-2-one serves as a reliable reference standard for HPLC and LC-MS method development and quality control in synthetic chemistry workflows involving piperazin-2-one derivatives.

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